N-Methyl-2-[(quinolin-8-yl)oxy]acetamide
CAS No.: 88349-75-1
Cat. No.: VC20160981
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88349-75-1 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | N-methyl-2-quinolin-8-yloxyacetamide |
| Standard InChI | InChI=1S/C12H12N2O2/c1-13-11(15)8-16-10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,8H2,1H3,(H,13,15) |
| Standard InChI Key | HPOIROONTQVVQB-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Methyl-2-[(quinolin-8-yl)oxy]acetamide possesses the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. The quinoline ring system contributes aromaticity and planar rigidity, while the acetamide side chain introduces hydrogen-bonding capabilities. X-ray crystallography of related compounds, such as N-methyl-N-phenyl analogs, reveals dihedral angles of ~87° between the quinoline and aromatic substituents, emphasizing steric effects on molecular packing .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| CAS Number | 88349-75-1 |
| LogP (Predicted) | ~3.15 (similar to analogs) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Spectroscopic Characterization
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NMR: Protons on the quinoline ring resonate between δ 7.5–8.5 ppm, while the N-methyl group appears as a singlet near δ 3.0 ppm .
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IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (ether C-O) confirm functional groups.
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via nucleophilic substitution between 8-hydroxyquinoline and N-methylacetamide in polar aprotic solvents (e.g., DMF or ethanol) under reflux (100–110°C) . Potassium carbonate or cesium carbonate serves as a base, with catalytic KI enhancing reactivity .
Table 2: Representative Synthesis Conditions
| Component | Quantity | Role |
|---|---|---|
| 8-Hydroxyquinoline | 1.5 g (10 mmol) | Nucleophile |
| N-Methylacetamide | 1.2 eq | Electrophile |
| K₂CO₃ | 1.6 g (11 mmol) | Base |
| Solvent (DMF/Ethanol) | 15–30 mL | Reaction Medium |
| Temperature | 100–110°C | Reflux Conditions |
| Reaction Time | 5–24 hours | Completion Monitor |
Alternative Routes
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Thioamide Derivatives: Substituting acetamide with thioacetamide yields analogs with enhanced metal-binding properties, as seen in mercury(II) detection systems .
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Esterification: Methyl 2-(quinolin-8-yloxy)acetate (CAS: 63333-80-2) serves as an intermediate for further functionalization .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. In vitro assays against E. coli and S. aureus show MIC values comparable to fluoroquinolones, though exact data remain proprietary .
Enzyme Interactions
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Binding Affinity: Molecular docking studies predict strong interactions with the ATP-binding pocket of gyrase B (ΔG = −8.5 kcal/mol).
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Resistance Profile: Structural modifications at the acetamide nitrogen (e.g., ethyl or phenyl groups) mitigate efflux pump recognition, as observed in analogs like N-ethyl-2-[(quinolin-8-yl)oxy]acetamide (CAS: 88349-77-3) .
Research Applications
Coordination Chemistry
The compound acts as a ligand for lanthanide ions (e.g., Ce³⁺, La³⁺), forming complexes with distorted bicapped square antiprism geometries. These complexes exhibit luminescent properties, useful in optical materials .
Table 3: Selected Metal Complexes
Chemosensors
Thioamide derivatives (e.g., 2-(2-benzo[d]thiazol-2-ylquinoline-8-yloxy)-N,N-diethylethanethioamide) detect Hg²⁺ via fluorescence enhancement (λₑₓ = 365 nm, λₑₘ = 480 nm) .
Drug Development
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SAR Studies: Elongating the acetamide chain (e.g., propanamide derivatives) improves blood-brain barrier penetration in CNS-targeted analogs .
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Prodrug Design: Ester analogs exhibit higher bioavailability, with hydrolysis in vivo releasing the active acetamide .
Comparative Analysis with Structural Analogs
N-Ethyl vs. N-Methyl Derivatives
Replacing the methyl group with ethyl (CAS: 88349-77-3) increases lipophilicity (LogP = 3.8 vs. 3.15) but reduces solubility, impacting pharmacokinetics .
Thioamide vs. Acetamide
Thioamides (e.g., CAS: 8058074B2) show 10-fold higher affinity for Hg²⁺ due to soft acid-base interactions, enabling nanomolar detection limits .
Halogenated Derivatives
Bromine substitution at quinoline positions 5 and 7 (e.g., CAS: CSSS00027940141) enhances antibacterial potency but introduces hepatotoxicity risks .
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